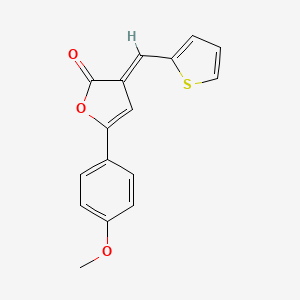

5-(4-Methoxyphenyl)-3-(thiophen-2-ylmethylene)furan-2(3H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-(4-Methoxyphenyl)-3-(thiophen-2-ylmethylene)furan-2(3H)-one is an organic compound that belongs to the class of furan derivatives This compound is characterized by the presence of a methoxyphenyl group, a thiophenylmethylene group, and a furanone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Methoxyphenyl)-3-(thiophen-2-ylmethylene)furan-2(3H)-one typically involves the condensation of 4-methoxybenzaldehyde with thiophene-2-carbaldehyde in the presence of a base, followed by cyclization to form the furanone ring. Common bases used in this reaction include sodium hydroxide or potassium carbonate. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-(4-Methoxyphenyl)-3-(thiophen-2-ylmethylene)furan-2(3H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the furanone ring to a dihydrofuran ring.

Substitution: Electrophilic substitution reactions can occur on the aromatic rings, introducing different substituents.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be employed.

Substitution: Halogenating agents like bromine or chlorinating agents can be used under mild conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Dihydrofuran derivatives.

Substitution: Halogenated or other substituted derivatives.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Potential use as a lead compound for drug development.

Industry: Possible applications in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(4-Methoxyphenyl)-3-(thiophen-2-ylmethylene)furan-2(3H)-one is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its functional groups. The methoxyphenyl and thiophenylmethylene groups may play a role in binding to specific sites, while the furanone core could be involved in the overall stability and reactivity of the compound.

Comparison with Similar Compounds

Similar Compounds

- 5-(4-Hydroxyphenyl)-3-(thiophen-2-ylmethylene)furan-2(3H)-one

- 5-(4-Methylphenyl)-3-(thiophen-2-ylmethylene)furan-2(3H)-one

- 5-(4-Chlorophenyl)-3-(thiophen-2-ylmethylene)furan-2(3H)-one

Uniqueness

5-(4-Methoxyphenyl)-3-(thiophen-2-ylmethylene)furan-2(3H)-one is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The combination of the methoxyphenyl and thiophenylmethylene groups with the furanone core provides a distinct structural framework that can be exploited for various applications.

Biological Activity

5-(4-Methoxyphenyl)-3-(thiophen-2-ylmethylene)furan-2(3H)-one is a complex organic compound that belongs to a class of furan derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. The unique structural features, including the methoxy group and the thiophenylmethylene moiety, contribute to its pharmacological properties.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure includes:

- A furan ring

- A methoxyphenyl substituent

- A thiophen-2-ylmethylene group

Biological Activity Overview

Research indicates that compounds with similar structural characteristics often exhibit significant biological activities. Below are some key findings regarding the biological activity of this compound:

Anticancer Activity

- Mechanism of Action : Preliminary studies suggest that this compound may induce apoptosis in cancer cells through the intrinsic mitochondrial pathway. This is evidenced by increased levels of pro-apoptotic proteins such as p53 and Bax, along with decreased levels of anti-apoptotic proteins like Bcl-2 .

- Cell Line Studies : In vitro studies have demonstrated cytotoxic effects against various cancer cell lines, including MCF7 (breast cancer) and HEPG2 (liver cancer). The half-maximal inhibitory concentration (IC50) values indicate potent activity, with some derivatives showing IC50 values as low as 4.06 µM .

Antimicrobial Properties

Research has also explored the antimicrobial potential of this compound. It has shown promise against several bacterial strains, likely due to its ability to disrupt cellular functions or inhibit vital metabolic pathways .

Comparative Analysis of Related Compounds

To better understand the biological activity of this compound, it is useful to compare it with structurally related compounds:

| Compound Name | Structure Features | Biological Activity | Synthesis Method |

|---|---|---|---|

| This compound | Methoxy substitution on phenyl ring | Anticancer activity | Multicomponent synthesis |

| 5-(4-Hydroxyphenyl)-3-(thiophen-2-ylmethylene)furan-2(3H)-one | Hydroxy group instead of methoxy | Antimicrobial properties | Classical reflux method |

| 5-(Phenyl)-3-(thiophen-2-ylmethylene)furan-2(3H)-one | Unsubstituted phenyl ring | Moderate anticancer effects | Microwave-assisted synthesis |

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of furan derivatives, including those related to this compound:

- Synthesis Methods : Various synthetic routes have been developed for producing this compound, including multicomponent reactions that enhance yield and reduce reaction time .

- Cytotoxicity Assays : The cytotoxicity of synthesized derivatives was assessed using standard MTT assays across different cancer cell lines, revealing significant growth inhibition compared to control groups .

- Molecular Docking Studies : Computational studies have predicted binding affinities of this compound with specific biological targets, suggesting mechanisms through which it may exert its anticancer effects .

Properties

Molecular Formula |

C16H12O3S |

|---|---|

Molecular Weight |

284.3 g/mol |

IUPAC Name |

(3E)-5-(4-methoxyphenyl)-3-(thiophen-2-ylmethylidene)furan-2-one |

InChI |

InChI=1S/C16H12O3S/c1-18-13-6-4-11(5-7-13)15-10-12(16(17)19-15)9-14-3-2-8-20-14/h2-10H,1H3/b12-9+ |

InChI Key |

SPIBUQZAXMIXEY-FMIVXFBMSA-N |

Isomeric SMILES |

COC1=CC=C(C=C1)C2=C/C(=C\C3=CC=CS3)/C(=O)O2 |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC(=CC3=CC=CS3)C(=O)O2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.